molecular formula C18H20N2O B11804885 (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11804885
M. Wt: 280.4 g/mol
InChI Key: SJFSAAVIMSRSMH-UHFFFAOYSA-N
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Description

(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe Suzuki-Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds between the phenyl and piperidine rings . Reaction conditions typically include the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Methylpyridin-4-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

[2-(2-methylpyridin-4-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H20N2O/c1-14-13-16(10-11-19-14)17-9-5-6-12-20(17)18(21)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,17H,5-6,9,12H2,1H3

InChI Key

SJFSAAVIMSRSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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